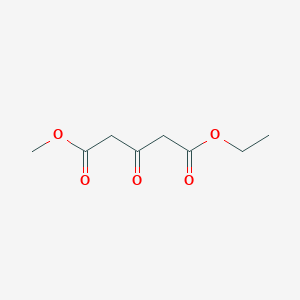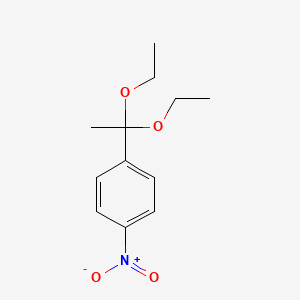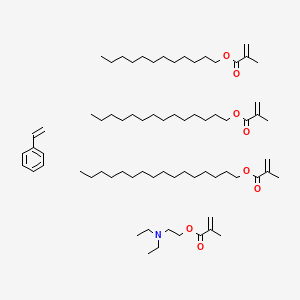![molecular formula C11H9F B14499400 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene CAS No. 63509-89-7](/img/structure/B14499400.png)
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom and a cyclopropane ring fused to an indene structure
Méthodes De Préparation
The synthesis of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves several steps, typically starting with the preparation of the indene precursor. The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropane ring is then formed via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Des Réactions Chimiques
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The cyclopropane ring can undergo ring-opening reactions with electrophiles, leading to the formation of various addition products.
Applications De Recherche Scientifique
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene involves its interaction with molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene can be compared with other similar compounds, such as:
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]indene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3-Bromo-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene:
The uniqueness of this compound lies in its specific combination of a fluorine atom and a cyclopropane ring fused to an indene structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
63509-89-7 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
10-fluorotetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C11H9F/c12-5-1-2-6-7(3-5)10-9-4-8(6)11(9)10/h1-3,8-11H,4H2 |
Clé InChI |
QPBAHHIMHHBSFF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C1C4=C(C23)C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


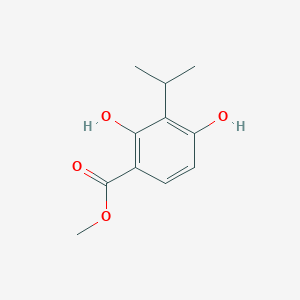
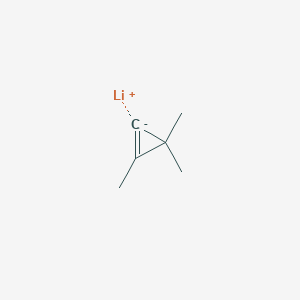


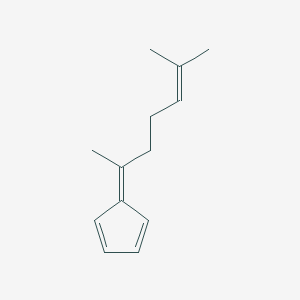
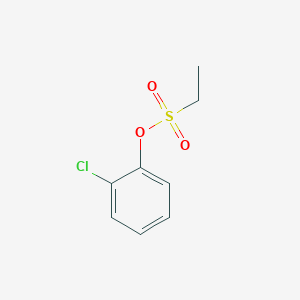
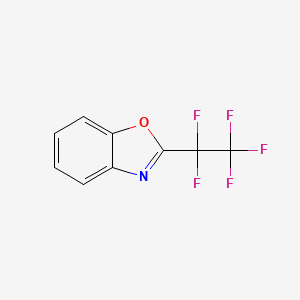
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
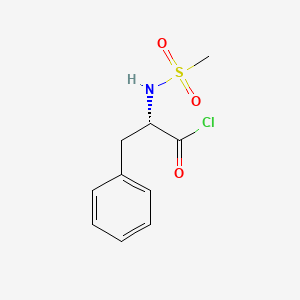
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
